3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a compound with potential antibacterial properties. It has been synthesized and characterized for its chemical structure and properties. The compound has shown good activity against various bacterial strains, indicating its significance in medicinal chemistry (Krishnamurthy et al., 2013).
Synthesis Analysis
The synthesis involves preparing derivatives through reactions with aliphatic, aromatic, or heterocyclic amines. These compounds are characterized by techniques such as 1H-NMR, FTIR, and elemental analysis. This process yields compounds with potential as antibacterial agents, with some showing significantly better activity compared to standard drugs (Krishnamurthy et al., 2013).
Molecular Structure Analysis
X-ray diffraction studies reveal the planarity of the pyrido[1,2-a]pyrimidine ring system and its nearly coplanar nature with the methyl C and carbonyl O atoms. The chloroethyl side chain exhibits a synclinal conformation, nearly orthogonal to the pyrimidine ring. Weak intermolecular interactions and π–π interactions contribute to forming a three-dimensional network (Jasinski et al., 2009).
Chemical Reactions and Properties
Vilsmeier-Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones results in compounds with enhanced reactivity, demonstrating the compound's versatility in chemical synthesis. The reaction conditions and substituents influence the formation of various derivatives, showcasing the compound's chemical reactivity and potential for further functionalization (Horváth et al., 1983).
Physical Properties Analysis
The compound's crystal structure, analyzed through X-ray diffraction, demonstrates its molecular geometry and intermolecular forces. This analysis aids in understanding the compound's physical properties, such as solubility and stability, essential for its application in chemical synthesis and potential medicinal use (Jasinski et al., 2009).
Chemical Properties Analysis
The compound's reactivity towards various chemical reagents and its ability to undergo different chemical transformations highlight its chemical properties. These characteristics are crucial for exploring its utility in creating novel compounds with antibacterial or other biological activities. The synthesis and reactivity studies provide insights into the compound's potential applications in medicinal chemistry and drug development (Krishnamurthy et al., 2013).
Scientific Research Applications
Antibacterial Activity : Krishnamurthy et al. (2013) synthesized derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one demonstrating promising antibacterial properties. Notably, compound 6i exhibited twice the activity of Streptomycin (Krishnamurthy et al., 2013).
DNA Interaction : Zhang et al. (2013) studied the crystal structure of a derivative of this compound, suggesting its potential to interact with DNA through a groove mode of binding via hydrogen bonds (Zhang et al., 2013).
Variability in Antimicrobial Activity : Ferrarini et al. (1995) synthesized 4H-pyrido[1,2-a]pyrimidin-4-ones for investigation as antimicrobial agents but found them devoid of activity (Ferrarini et al., 1995).
Chemical Synthesis and Isomerism : Horváth et al. (1983) explored the Vilsmeier-Haack formylation of this class of compounds, leading to different configurations, with some being convertible back through hydrolysis (Horváth et al., 1983).
Synthesis of Fused Polycyclic Pyrimidines : Harutyunyan (2016) demonstrated the synthesis of fused polycyclic pyrimidines from pyrido[1,2-a]pyrimidine, potentially useful for antibacterial, fungicidal, and antitumor applications (Harutyunyan, 2016).
Crystal Structure Analysis : Anthal et al. (2014) analyzed the crystal structure of a related compound, revealing its planar pyrido-pyrimidine moiety and stabilization through hydrogen bonds (Anthal et al., 2014).
Synthesis of Novel Compounds : Yale and Spitzmiller (1977) reported the synthesis of novel 3-acetyl-2-chloro-4H-pyrido[1,2-a] pyrimidin-4-ones using 2-acetoacetamidopyridines and phosgene (Yale & Spitzmiller, 1977).
Safety And Hazards
properties
IUPAC Name |
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCQQUYLPYOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212626 | |
Record name | 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
63234-80-0 | |
Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63234-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4HPYRIDO(1,2-A)PYRIMIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2089CR1AQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.